molecular formula C31H50O3 B2930732 16 alpha-Hydroxytrametenolic acid CAS No. 176390-68-4

16 alpha-Hydroxytrametenolic acid

Cat. No. B2930732
CAS RN: 176390-68-4
M. Wt: 470.738
InChI Key: OMMAWJFXJWJMOY-NBDFPHCESA-N
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Description

16 alpha-Hydroxytrametenolic acid is a natural triterpene . It is a potential retinoid X receptor (RXR) selective agonist .


Synthesis Analysis

The 16 alpha-Hydroxytrametenolic acid is a triterpene carboxylic acid isolated from the sclerotium of Poria cocos (Schw.)Wolf . It is suggested to inhibit 12-O-tetradecanoylphorbol 13-acetate (TAP)-induced mouse ear edema .


Molecular Structure Analysis

The molecular formula of 16 alpha-Hydroxytrametenolic acid is C30H48O4 . Its molecular weight is 472.7 g/mol . The chemical name is (2R)-2- [ (3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta [a]phenanthren-17-yl]-6-methylhept-5-enoic acid .


Physical And Chemical Properties Analysis

16 alpha-Hydroxytrametenolic acid is a white to off-white powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Anti-inflammatory and Anti-tumor Properties

16 alpha-Hydroxytrametenolic acid, derived from Poria cocos, exhibits significant anti-inflammatory and anti-tumor activities. This compound effectively inhibits 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice and markedly reduces the promotion of skin tumor formation initiated by 7,12-dimethylbenz[a]anthracene (Kaminaga et al., 1996).

Interaction with Estrogen Metabolism

The study of estrogen metabolism has revealed that compounds like 16 alpha-Hydroxytrametenolic acid can influence the balance between different estrogen metabolites, which may have implications for conditions like breast cancer. The ratio of 16 alpha-OHE1 (a similar compound) to other metabolites has been used as a marker for breast cancer risk (Bradlow et al., 1995).

Molecular Interactions and Potential Implications in Autoimmune Diseases

16 alpha-Hydroxyestrone, a structurally related compound, has been shown to form stable covalent adducts with proteins, which may have implications in the pathogenesis of autoimmune diseases like systemic lupus erythematosus. This suggests potential research avenues for 16 alpha-Hydroxytrametenolic acid in similar contexts (Bucala & Cerami, 1983).

Inhibitory Effects in Edema

Studies have shown that 16 alpha-Hydroxytrametenolic acid has potent inhibitory effects on TPA-induced mouse ear edema, indicating its potential as an anti-inflammatory agent. This property may have broader implications for research into inflammatory disorders (Nukaya et al., 1996).

Mechanism of Action

16 alpha-Hydroxytrametenolic acid improves intestinal barrier function through a glucocorticoid receptor-mediated PI3K/Akt/NF-κB signaling pathway . It is also suggested to inhibit 12-O-tetradecanoylphorbol 13-acetate (TAP)-induced mouse ear edema .

Safety and Hazards

The safety data sheet for 16 alpha-Hydroxytrametenolic acid suggests that it should be handled with care. In case of contact with eyes or skin, flush with plenty of water. If ingested or inhaled, seek medical attention .

properties

IUPAC Name

(2R)-2-[(3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,19,22-25,31-32H,8,10-17H2,1-7H3,(H,33,34)/t19-,22-,23?,24+,25+,28-,29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHOGVFYEBRXSC-LUXVNGTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16 alpha-Hydroxytrametenolic acid

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